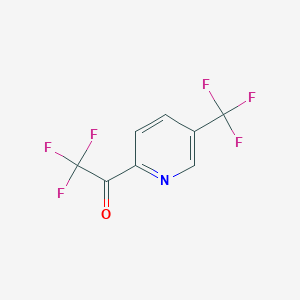

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO/c9-7(10,11)4-1-2-5(15-3-4)6(16)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPQIDRWRSIINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744628 | |

| Record name | 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-98-0 | |

| Record name | 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 5-(Trifluoromethyl)pyridin-2-yl Intermediate

- Starting from 2-aminopyridine derivatives, the 5-(trifluoromethyl) substitution is introduced via electrophilic trifluoromethylation or through the use of trifluoromethyl-substituted pyridine precursors.

- Typical conditions involve metal-catalyzed coupling reactions or direct substitution using trifluoromethyl sources under controlled temperature (e.g., 70 °C) and solvent conditions (methanol or toluene).

- Example: A substituted pyridin-2-amine reacts with trifluoromethyl-substituted aldehydes or halides in the presence of acid catalysts such as p-toluenesulfonic acid (TosOH) to yield the trifluoromethylated pyridine intermediate.

Introduction of the 2,2,2-Trifluoroacetyl Group

- The trifluoromethyl ketone moiety is introduced typically through acylation reactions involving trifluoroacetyl chloride or trifluoroacetic anhydride.

- Alternatively, oxidation of trifluoromethyl-substituted alcohols can yield the ketone.

- A common approach includes the reaction of the pyridin-2-yl intermediate with trifluoroacetyl reagents in the presence of base (e.g., triethylamine) and solvents like dichloromethane at low temperatures (0–15 °C) to control reactivity and selectivity.

Purification and Isolation

- After the reaction, the mixture is quenched and extracted using organic solvents such as ethyl acetate or dichloromethane.

- The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Final purification is achieved by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC) to obtain the pure compound.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoromethylation | Substituted pyridin-2-amine, TosOH, MeOH | 70 °C | 12 h | ~85-95 | Acid-catalyzed substitution |

| Acylation with trifluoroacetyl chloride | Pyridinyl intermediate, TEA, DCM | 0–15 °C | 2 h | 80-90 | Controlled low temperature acylation |

| Work-up and purification | Extraction, drying, silica gel chromatography or prep-HPLC | Room temperature | Variable | — | Essential for purity and yield |

- The use of p-toluenesulfonic acid as a catalyst in methanol at elevated temperatures (70 °C) facilitates efficient formation of the trifluoromethylated pyridine intermediate with high yield and purity.

- The acylation step benefits from low-temperature conditions to minimize side reactions and decomposition of trifluoromethyl ketone.

- The choice of base (e.g., triethylamine) and solvent polarity critically influences the selectivity and yield of the acylation.

- Purification via prep-HPLC is preferred for obtaining high-purity material suitable for biological testing or further synthetic applications.

- The overall synthetic sequence demonstrates robust scalability with reproducible yields above 80%, suitable for research and development purposes.

The preparation of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone involves a two-step key process: first, the introduction of a trifluoromethyl group onto the pyridine ring, and second, the installation of the trifluoromethyl ketone functionality. Acid-catalyzed substitution and low-temperature acylation are critical to the success of the synthesis. Purification techniques such as silica gel chromatography and preparative HPLC ensure the isolation of the compound in high purity and yield.

This methodology is supported by diverse synthetic protocols documented in recent medicinal chemistry literature, highlighting the compound's relevance and the synthetic challenges addressed by these preparation methods.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Agrochemical Applications

The compound is utilized in the synthesis of agrochemicals, particularly as an intermediate in the production of pesticides. Trifluoromethylpyridine derivatives, including this compound, have shown efficacy in protecting crops from pests. For instance:

- Fluazifop-butyl , the first trifluoromethylpyridine derivative introduced to the market, has paved the way for over 20 new agrochemical products that have received ISO common names .

Pharmaceutical Applications

The unique properties of trifluoromethylpyridine derivatives enhance their pharmacological profiles. Several derivatives are currently under investigation for their potential therapeutic effects:

- Antimicrobial Activity : Compounds containing trifluoromethylpyridine moieties have demonstrated significant antimicrobial activities, making them candidates for antibiotic development.

- Anticancer Properties : Research has indicated that some trifluoromethylpyridine derivatives exhibit anticancer activity by inhibiting tumor growth through various mechanisms .

Case Study 1: Synthesis and Efficacy in Agrochemicals

A study highlighted the synthesis of various trifluoromethylpyridine derivatives and their applications in crop protection. The compounds were shown to effectively manage pest populations while minimizing environmental impact. The synthesis involved chlorination followed by fluorination reactions, yielding high-purity products suitable for commercial use .

Case Study 2: Pharmaceutical Development

Research conducted on the pharmacokinetics of trifluoromethylpyridine derivatives revealed promising results in drug design. The derivatives exhibited improved solubility and bioavailability compared to their non-fluorinated counterparts. This study underscores the importance of fluorination in enhancing drug efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

- 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone

- 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the presence of trifluoromethyl groups on both the ethanone and pyridine moieties. This structural feature imparts distinct physicochemical properties, such as high lipophilicity and chemical stability, making it valuable in various applications .

Biological Activity

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated organic compound characterized by its unique trifluoromethyl groups that enhance its lipophilicity. This property allows the compound to penetrate cell membranes effectively and interact with various biological targets. The molecular formula of this compound is C8H3F6NO, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The trifluoromethyl groups not only enhance lipophilicity but may also influence the compound's interaction with protein targets, potentially leading to various therapeutic effects.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Its structural similarity to known antibacterial agents suggests a mechanism involving interference with bacterial cell wall synthesis or function.

- Anticancer Properties : Preliminary studies indicate that this compound may affect cancer cell proliferation. The presence of trifluoromethyl groups could enhance interactions with cellular targets involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses significant antibacterial activity, particularly against MRSA.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were recorded as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure of this compound reveals critical features that contribute to its biological activity:

- Trifluoromethyl Groups : Enhance lipophilicity and may stabilize interactions with biological targets.

- Pyridine Moiety : Known for its role in various drug interactions; modifications on this ring can significantly alter biological activity.

Q & A

Basic: What are the recommended synthetic routes for 2,2,2-trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone?

Methodological Answer:

The compound is synthesized via coupling reactions or cycloaddition strategies. For example, a sub-gram-scale synthesis involves reacting CF₃-ynones with NaN₃ under acidic conditions (e.g., HCl/EtOH), yielding trifluoromethylated heterocycles with an E-factor of 13.6, emphasizing solvent efficiency and waste reduction . Another approach uses 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid in amide coupling reactions with indole derivatives under conditions optimized for high-resolution intermediates .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS): Exact mass determination (e.g., 214.0464 Da) confirms molecular composition and identifies metabolic byproducts .

- X-ray Crystallography: SHELX programs (e.g., SHELXL/SHELXS) enable precise structural refinement, particularly for resolving fluorine-rich regions and verifying bond angles/distances .

- NMR Spectroscopy: ¹⁹F and ¹H NMR are essential for tracking trifluoromethyl groups and pyridine ring proton environments .

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

Stability studies should include:

- Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting points (e.g., 105–108°C observed in analogous trifluoromethyl ketones) .

- pH Sensitivity: Monitor degradation via HPLC in acidic/basic buffers, as fluorinated ketones may hydrolyze under extreme conditions .

- Light Exposure: UV-Vis spectroscopy to detect photolytic byproducts, guided by safety protocols for light-sensitive fluorophores .

Advanced: What mechanistic insights exist for reactions involving this compound?

Methodological Answer:

Density Functional Theory (DFT) studies reveal that acid-switchable reactions with NaN₃ proceed via a [3+2] cycloaddition mechanism, where protonation of the ynone carbonyl enhances electrophilicity, favoring triazole formation over isoxazole derivatives. Activation energies for transition states are typically <25 kcal/mol, with trifluoromethyl groups stabilizing intermediates through inductive effects .

Advanced: How can crystallographic data resolve structural ambiguities in fluorine-rich analogs?

Methodological Answer:

- High-Resolution Data: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality for heavy atoms like fluorine.

- SHELX Refinement: Employ SHELXL for anisotropic displacement parameters and SHELXD for phase problem resolution in twinned crystals. For example, SHELXPRO interfaces streamline macromolecular applications of small-molecule fluorinated compounds .

- Hydrogen Bonding Analysis: Identify weak C–H···F interactions (2.5–3.0 Å) to explain packing motifs .

Advanced: What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

- Solvent Optimization: Replace ethanol with MeCN/water mixtures to improve solubility of fluorinated intermediates .

- Catalytic Systems: Use Pd/Cu catalysts for Sonogashira couplings to attach pyridine rings, achieving yields >85% .

- Green Metrics: Calculate E-factors to minimize waste; for example, reducing solvent volume by 30% lowers the E-factor from 13.6 to 9.2 .

Advanced: How do computational models predict metabolic pathways for this compound?

Methodological Answer:

- In Silico Metabolism: Tools like GLORY predict hydroxylation at the pyridine ring (C-3 position) and ketone reduction as primary metabolic pathways .

- Docking Studies: Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies potential oxidation sites, validated via LC-MS/MS .

Advanced: What are the challenges in synthesizing fluorinated derivatives of this compound?

Methodological Answer:

- Fluorine Reactivity: Trifluoromethyl groups can deactivate electrophilic sites, requiring aggressive reagents (e.g., Tf₂O) for functionalization .

- Purification: Use silica gel chromatography with hexane/EtOAc (4:1) to separate polar fluorinated byproducts .

- Stereochemical Control: Chiral HPLC (e.g., Chiralpak IA) resolves enantiomers in asymmetric syntheses of fluorinated ethanol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.